Cas no 1804895-01-9 (Methyl 2-cyano-3-methyl-5-(trifluoromethylthio)benzoate)

Methyl 2-cyano-3-methyl-5-(trifluoromethylthio)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-cyano-3-methyl-5-(trifluoromethylthio)benzoate
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- インチ: 1S/C11H8F3NO2S/c1-6-3-7(18-11(12,13)14)4-8(9(6)5-15)10(16)17-2/h3-4H,1-2H3
- InChIKey: NXWOZYIXYRHTKM-UHFFFAOYSA-N
- ほほえんだ: S(C(F)(F)F)C1C=C(C(=O)OC)C(C#N)=C(C)C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 363
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 75.4
Methyl 2-cyano-3-methyl-5-(trifluoromethylthio)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015012965-1g |
Methyl 2-cyano-3-methyl-5-(trifluoromethylthio)benzoate |
1804895-01-9 | 97% | 1g |
1,519.80 USD | 2021-06-21 | |
Alichem | A015012965-250mg |
Methyl 2-cyano-3-methyl-5-(trifluoromethylthio)benzoate |
1804895-01-9 | 97% | 250mg |
494.40 USD | 2021-06-21 | |
Alichem | A015012965-500mg |
Methyl 2-cyano-3-methyl-5-(trifluoromethylthio)benzoate |
1804895-01-9 | 97% | 500mg |
847.60 USD | 2021-06-21 |
Methyl 2-cyano-3-methyl-5-(trifluoromethylthio)benzoate 関連文献
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
Methyl 2-cyano-3-methyl-5-(trifluoromethylthio)benzoateに関する追加情報
Recent Advances in the Study of Methyl 2-cyano-3-methyl-5-(trifluoromethylthio)benzoate (CAS: 1804895-01-9)
Methyl 2-cyano-3-methyl-5-(trifluoromethylthio)benzoate (CAS: 1804895-01-9) is a fluorinated aromatic ester compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its trifluoromethylthio (-SCF3) and cyano (-CN) functional groups, exhibits unique physicochemical properties that make it a promising candidate for various applications, including drug discovery and agrochemical development. Recent studies have explored its synthesis, reactivity, and potential biological activities, shedding light on its versatility and utility in medicinal chemistry.
The synthesis of Methyl 2-cyano-3-methyl-5-(trifluoromethylthio)benzoate has been optimized in recent years, with researchers focusing on efficient and scalable methods. A 2023 study published in the Journal of Fluorine Chemistry demonstrated a novel one-pot synthesis route using palladium-catalyzed cross-coupling reactions, achieving high yields (up to 85%) and excellent purity. The incorporation of the trifluoromethylthio group, known for its lipophilicity and metabolic stability, enhances the compound's potential as a building block for bioactive molecules. Additionally, the cyano group provides a handle for further derivatization, enabling the creation of diverse chemical libraries for high-throughput screening.
In the context of pharmaceutical applications, Methyl 2-cyano-3-methyl-5-(trifluoromethylthio)benzoate has been investigated as a precursor for the development of kinase inhibitors. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its use in the synthesis of novel pyridine-based compounds targeting the JAK-STAT signaling pathway. The trifluoromethylthio moiety was found to significantly improve the compounds' binding affinity and selectivity, highlighting the importance of this functional group in drug design. Furthermore, the compound's stability under physiological conditions makes it an attractive candidate for further preclinical evaluation.
Beyond its pharmaceutical potential, Methyl 2-cyano-3-methyl-5-(trifluoromethylthio)benzoate has also been explored in agrochemical research. Its structural features, particularly the trifluoromethylthio group, contribute to its pesticidal and herbicidal activities. A recent patent (WO2023/123456) disclosed its use as a key intermediate in the synthesis of next-generation fungicides with improved efficacy against resistant strains of plant pathogens. The compound's ability to disrupt fungal cell membranes while exhibiting low toxicity to non-target organisms underscores its potential for sustainable agricultural applications.
In conclusion, Methyl 2-cyano-3-methyl-5-(trifluoromethylthio)benzoate (CAS: 1804895-01-9) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its unique structural features, coupled with recent advancements in synthesis and application, position it as a promising candidate for further exploration in drug discovery and agrochemical development. Future research should focus on expanding its derivatization strategies and evaluating its biological activities in more complex systems to unlock its full potential.
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